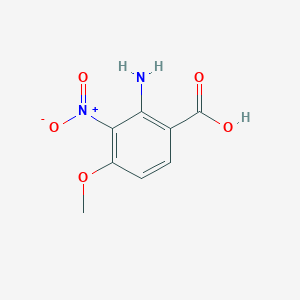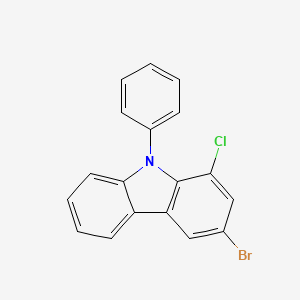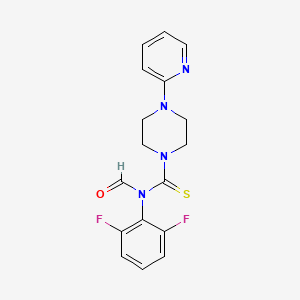![molecular formula C17H15BrO4 B13363894 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that features a bromobenzyl group, a methoxy group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 3-methoxybenzaldehyde.
Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with 3-methoxybenzaldehyde in the presence of a base to form an intermediate compound.
Acrylic Acid Addition: The intermediate is then subjected to a reaction with acrylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}carboxylic acid.
Reduction: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}propanol.
Substitution: Formation of 3-{2-[(4-Aminobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
科学的研究の応用
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Methylbenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
Uniqueness
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+ |
InChIキー |
JRQFXKYLOXCVRU-JXMROGBWSA-N |
異性体SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C/C(=O)O |
正規SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)
![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)


![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363895.png)

